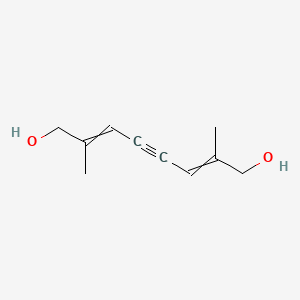![molecular formula C32H18O4 B14510988 (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] CAS No. 63347-91-1](/img/structure/B14510988.png)
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is an organic compound that features a unique structure combining a phenylene group with dibenzofuran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] typically involves the reaction of 1,4-phenylenediamine with dibenzofuran-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenylene and dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Research into the medicinal applications of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is limited. its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] exerts its effects depends on its specific application. In materials science, its electronic properties are crucial, while in potential medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1,4-Phenylene)bis[(dibenzo[b,d]thiophene-3-yl)methanone]: Similar structure but with sulfur atoms replacing oxygen atoms in the dibenzofuran moieties.
(1,4-Phenylene)bis[(dibenzo[b,d]pyrrole-3-yl)methanone]: Similar structure but with nitrogen atoms replacing oxygen atoms in the dibenzofuran moieties.
Uniqueness
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is unique due to the presence of oxygen atoms in the dibenzofuran moieties, which can influence its electronic properties and reactivity. This makes it distinct from its sulfur and nitrogen analogs, potentially offering different applications and advantages in various fields.
Propiedades
Número CAS |
63347-91-1 |
|---|---|
Fórmula molecular |
C32H18O4 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
[4-(dibenzofuran-3-carbonyl)phenyl]-dibenzofuran-3-ylmethanone |
InChI |
InChI=1S/C32H18O4/c33-31(21-13-15-25-23-5-1-3-7-27(23)35-29(25)17-21)19-9-11-20(12-10-19)32(34)22-14-16-26-24-6-2-4-8-28(24)36-30(26)18-22/h1-18H |
Clave InChI |
JXJYLKNEJZRHBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


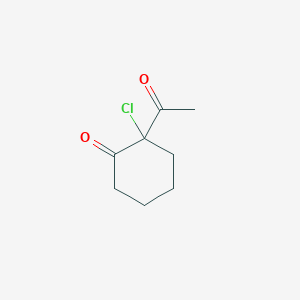
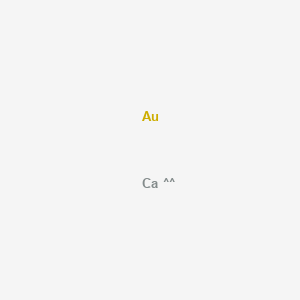
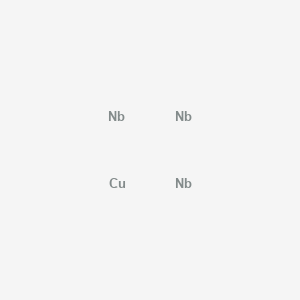

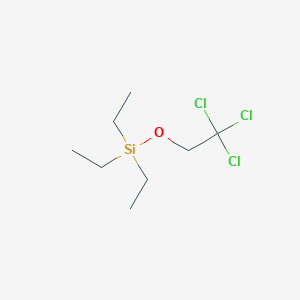
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
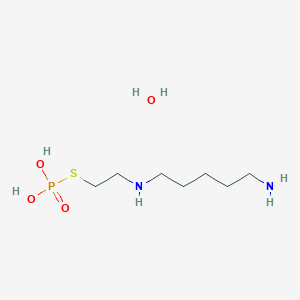
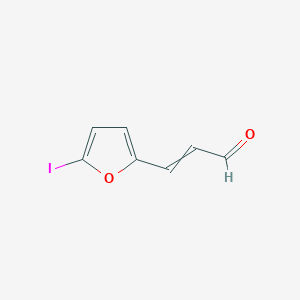
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
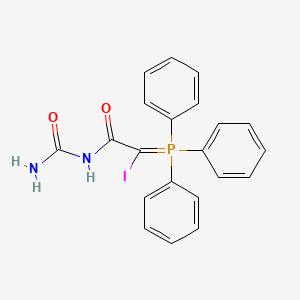
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
